molecular formula C13H8FN3O2S2 B5719867 N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide

N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide

Cat. No. B5719867
M. Wt: 321.4 g/mol
InChI Key: DSTMSXKDEMRUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. FB1 is a potent inhibitor of ceramide synthase, an enzyme involved in sphingolipid biosynthesis. FB1 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide inhibits ceramide synthase by binding to the active site of the enzyme. This leads to a decrease in sphingolipid levels, which can have downstream effects on cellular signaling pathways. N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide has been shown to induce apoptosis and cell cycle arrest in various cell types, which is thought to be due to altered sphingolipid levels.
Biochemical and Physiological Effects:
N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. In addition to inducing apoptosis and cell cycle arrest, N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide has been shown to affect lipid metabolism, protein synthesis, and gene expression. N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide has also been shown to have neurotoxic effects, leading to impaired cognitive function and motor deficits in animal models.

Advantages and Limitations for Lab Experiments

N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide has several advantages as a research tool. It is a potent and specific inhibitor of ceramide synthase, allowing for precise manipulation of sphingolipid levels. N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide is also relatively easy to synthesize and isolate, making it readily available for research purposes. However, N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide also has several limitations. It is a toxic compound and must be handled with care. Additionally, its effects on cellular signaling pathways can be complex and difficult to interpret.

Future Directions

There are several future directions for research on N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide and its role in cellular processes. One area of interest is the development of new synthetic routes for N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide production, which could lead to more efficient and cost-effective production. Another area of interest is the development of new inhibitors of ceramide synthase, which could have therapeutic potential for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the complex effects of N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide on cellular signaling pathways and to identify new targets for therapeutic intervention.

Synthesis Methods

N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide can be synthesized by culturing Fusarium fungi in a nutrient-rich medium and isolating the toxin using chromatography techniques. The chemical structure of N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide was first elucidated in 1988, and since then, several synthetic routes have been developed for its production.

Scientific Research Applications

N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide has been widely used in scientific research as a tool to study the role of sphingolipids in cellular processes. N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide inhibits ceramide synthase, leading to a decrease in sphingolipid levels and altered cellular signaling. This has been used to study the role of sphingolipids in apoptosis, cell cycle regulation, and other cellular processes.

properties

IUPAC Name

N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S2/c14-7-3-4-8-10(6-7)21-13(15-8)17-12(20)16-11(18)9-2-1-5-19-9/h1-6H,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTMSXKDEMRUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide

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